1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antipsychotic agents, antidepressants, and antihistamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from the basic building blocks of piperazine and dibenzothiepin. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including its binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, such as antipsychotic or antidepressant properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another piperazine derivative used as an antipsychotic.
Amitriptyline: A tricyclic antidepressant with a similar dibenzothiepin structure.
Diphenhydramine: An antihistamine with a related chemical structure.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its specific binding affinity and activity profile could make it more effective or have fewer side effects compared to similar compounds.
Properties
CAS No. |
86759-04-8 |
---|---|
Molecular Formula |
C29H37Cl3N4OS |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
2-[2-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C29H34N4OS.3ClH/c1-31(2)19-20-34-27-12-6-3-10-24(27)22-30-33-17-15-32(16-18-33)26-21-23-9-4-7-13-28(23)35-29-14-8-5-11-25(26)29;;;/h3-14,22,26H,15-21H2,1-2H3;3*1H/b30-22+;;; |
InChI Key |
IOWAHSJJKMBURL-LKFYSFIFSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35.Cl.Cl.Cl |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.